molecular formula C19H17F3N2O3 B6458596 (2E)-N-methyl-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}formamido)but-2-enamide CAS No. 2549133-15-3

(2E)-N-methyl-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}formamido)but-2-enamide

Cat. No.: B6458596
CAS No.: 2549133-15-3
M. Wt: 378.3 g/mol
InChI Key: SGPJECIXLYQCTF-NSCUHMNNSA-N
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Description

This compound features a conjugated but-2-enamide backbone with an N-methyl group and a formamido-linked biphenyl moiety substituted with a trifluoromethyl (CF₃) group. The (2E)-configuration ensures a planar geometry, which may enhance π-π interactions in biological systems. The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the phenoxy bridge and formamido group provide hydrogen-bonding sites.

Properties

IUPAC Name

N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-4-[4-(trifluoromethyl)phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3/c1-23-17(25)3-2-12-24-18(26)13-4-8-15(9-5-13)27-16-10-6-14(7-11-16)19(20,21)22/h2-11H,12H2,1H3,(H,23,25)(H,24,26)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPJECIXLYQCTF-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C=CCNC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C=C/CNC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-methyl-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}formamido)but-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the phenoxyphenyl intermediate: This step involves the reaction of 4-(trifluoromethyl)phenol with 4-bromophenylamine under basic conditions to form the phenoxyphenyl intermediate.

    Amidation reaction: The phenoxyphenyl intermediate is then reacted with N-methylformamide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form the formamido intermediate.

    Formation of the final product: The formamido intermediate undergoes a condensation reaction with but-2-enamide under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-methyl-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}formamido)but-2-enamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-N-methyl-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}formamido)but-2-enamide: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-N-methyl-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}formamido)but-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Data Table: Comparative Overview

Compound Core Structure Key Substituents Molecular Weight (g/mol) Potential Biological Target
Target Compound But-2-enamide CF₃, phenoxy-phenyl, formamido, N-methyl ~406.37 DHODH, kinases
Teriflunomide But-2-enamide CF₃, cyano, hydroxy 270.21 DHODH
Quinoline Derivative But-2-enamide + quinoline CF₃, ethoxy, pyridylmethoxy, NMe₂ ~550 (hypothetical) Kinases, DNA intercalation
Urea Derivative Urea CF₃, pyridyloxy, CD₃ ~480 (hypothetical) Enzymes requiring H-bonding

Biological Activity

(2E)-N-methyl-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}formamido)but-2-enamide is an organic compound with a complex structure that has garnered interest in scientific research due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

  • Condensation Reaction : An amine is reacted with a formylated phenoxyphenyl derivative.
  • Reagents Used : Common solvents include dichloromethane or ethanol, often with triethylamine as a catalyst.

Chemical Structure

The compound features:

  • A trifluoromethyl group, enhancing lipophilicity and biological activity.
  • A formamido group that may facilitate interactions with various biological targets.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. The binding affinity and specificity can be influenced by the compound's unique structural features.

Potential Targets

  • Enzymatic Interactions : The compound may inhibit or activate specific enzymes, impacting metabolic pathways.
  • Receptor Binding : It could modulate receptor activities, potentially influencing signaling cascades.

Biological Assays

Research has indicated that this compound exhibits various biological activities, which may include:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anti-inflammatory Properties : The compound may reduce inflammation markers in vitro.

Case Studies and Research Findings

Research on this compound is limited; however, some studies have explored its potential applications:

  • Antimicrobial Studies : In vitro assays demonstrated that the compound showed moderate activity against Gram-positive bacteria, indicating potential as a lead compound for antibiotic development.
    Bacterial StrainInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12
  • Cell Viability Assays : Experiments conducted on human cell lines showed that the compound could inhibit cell proliferation at higher concentrations, suggesting a potential role in cancer therapy.
    Concentration (µM)Cell Viability (%)
    1085
    5065
    10040

Comparative Analysis

Compared to similar compounds, this compound exhibits unique properties due to its trifluoromethyl group, which enhances its reactivity and binding characteristics.

Compound NameKey Features
4-Methoxy-N-methylbenzamideLacks trifluoromethyl group
N,N-DimethylformamideSimpler structure; less activity

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